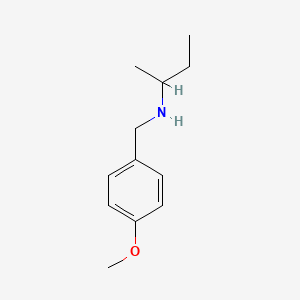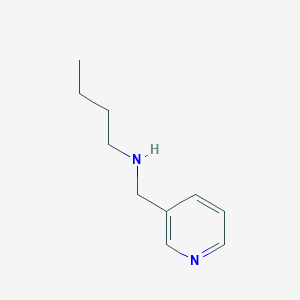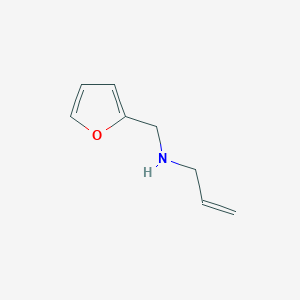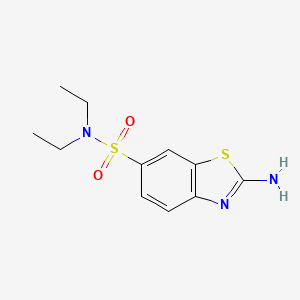
3-Chlor-6-(Piperazin-1-yl)pyridazin
Übersicht
Beschreibung
3-Chloro-6-(piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C8H11ClN4 and its molecular weight is 198.65 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-6-(piperazin-1-yl)pyridazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-6-(piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Strukturell modifizierte Derivate von 3-Chlor-6-(Piperazin-1-yl)pyridazin wurden synthetisiert und auf ihre antibakteriellen Eigenschaften untersucht. Diese Verbindungen haben Aktivität gegen verschiedene Bakterienstämme gezeigt, einschließlich Bacillus subtilis und Staphylococcus aureus, wobei die minimalen Hemmkonzentrationen (MHK) ihr Potenzial als antibakterielle Mittel aufzeigen .
Antituberkulosemittel
Auf der Suche nach potenten Antituberkulosemitteln wurden Derivate von this compound entwickelt und synthetisiert. Diese Verbindungen wurden gegen Mycobacterium tuberculosis H37Ra getestet und zeigten signifikante Hemmkonzentrationen (IC50) im Bereich von 1,35 bis 2,18 μM. Dies unterstreicht ihr Potenzial als wirksame Antituberkulosemittel .
Antipsychotische Wirkstoffe
Die Hybridverbindung, die aus Isothiazol- und Piperazin-Einheiten besteht, wie z. B. This compound, wirkt als Dopamin- und Serotonin-Antagonist. Diese Eigenschaften machen sie für die Verwendung als antipsychotische Wirkstoffe geeignet und bieten einen Weg für die Entwicklung neuer Medikamente in diesem Bereich .
Antifungal Aktivität
Piperazinderivate, einschließlich derer, die mit this compound verwandt sind, wurden auf ihre antifungale Aktivität untersucht. Einige Verbindungen zeigen moderate Aktivität gegen Stämme wie C. albicans und C. galibrata, was auf ihre mögliche Verwendung in antifungalen Behandlungen hindeutet .
Arzneimittelähnlichkeit und „Drugability“
Die Arzneimittelähnlichkeit oder „Drugability“ von this compound-Derivaten wurde gemäß Lipinskis Regel der fünf bewertet. Diese Bewertung hilft bei der Bestimmung des Potenzials dieser Verbindungen, zu wirksamen Medikamenten mit günstigen pharmakokinetischen Eigenschaften entwickelt zu werden .
Antivirale und Anti-HIV-1-Aktivität
Von this compound abgeleitete Verbindungen haben eine breite Palette biologischer Aktivitäten gezeigt, darunter antivirale und Anti-HIV-1-Aktivitäten. Dies deutet auf ihre mögliche Anwendung bei der Behandlung von Virusinfektionen und als Teil der Anti-HIV-Therapien hin .
MC4-Rezeptor-agonistische Aktivität
Einige Derivate von this compound haben eine MC4-Rezeptor-agonistische Aktivität gezeigt. Diese Aktivität ist im Zusammenhang mit Erkrankungen wie Fettleibigkeit und erektiler Dysfunktion relevant, wo MC4-Rezeptor-Agonisten eine therapeutische Rolle spielen können .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that pyridazine derivatives have been studied for their analgesic and anti-inflammatory activities .
Mode of Action
The compound’s piperazine ring adopts a chair conformation, and the crystal structure is stabilized by weak intermolecular C-H⋯N hydrogen-bond interactions .
Biochemical Pathways
Some pyridazine derivatives have been seen to be active in the inhibition of prostaglandin e2 and interleukin activity .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is considered a p-gp substrate .
Result of Action
It’s known that some pyridazine derivatives have shown analgesic and anti-inflammatory activities .
Action Environment
It’s recommended that the compound be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemische Analyse
Biochemical Properties
3-Chloro-6-(piperazin-1-yl)pyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 3-Chloro-6-(piperazin-1-yl)pyridazine can increase the levels of acetylcholine, potentially enhancing neurotransmission. Additionally, this compound interacts with various proteins, including those involved in signal transduction pathways, thereby influencing cellular responses .
Cellular Effects
The effects of 3-Chloro-6-(piperazin-1-yl)pyridazine on cells are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to enhance synaptic transmission by increasing acetylcholine levels . In cancer cells, 3-Chloro-6-(piperazin-1-yl)pyridazine has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . These effects highlight the potential of 3-Chloro-6-(piperazin-1-yl)pyridazine as a therapeutic agent in various diseases.
Molecular Mechanism
At the molecular level, 3-Chloro-6-(piperazin-1-yl)pyridazine exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which leads to increased acetylcholine levels and enhanced neurotransmission . Additionally, this compound can bind to specific receptors and proteins, altering their activity and downstream signaling pathways . For example, 3-Chloro-6-(piperazin-1-yl)pyridazine has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling and gene expression . These molecular interactions underpin the diverse biological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-(piperazin-1-yl)pyridazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Studies have shown that the biological activity of 3-Chloro-6-(piperazin-1-yl)pyridazine can diminish over time, necessitating careful handling and storage to maintain its efficacy . Long-term exposure to this compound in cell cultures has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-6-(piperazin-1-yl)pyridazine in animal models vary with dosage. At low doses, this compound has been shown to enhance cognitive function by increasing acetylcholine levels in the brain . At higher doses, 3-Chloro-6-(piperazin-1-yl)pyridazine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant biological effects .
Metabolic Pathways
3-Chloro-6-(piperazin-1-yl)pyridazine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . Additionally, 3-Chloro-6-(piperazin-1-yl)pyridazine can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . These interactions can alter metabolite levels and impact overall cellular function.
Transport and Distribution
Within cells and tissues, 3-Chloro-6-(piperazin-1-yl)pyridazine is transported and distributed through various mechanisms. This compound can cross cell membranes via passive diffusion and may also be transported by specific membrane transporters . Once inside the cell, 3-Chloro-6-(piperazin-1-yl)pyridazine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and brain .
Subcellular Localization
The subcellular localization of 3-Chloro-6-(piperazin-1-yl)pyridazine is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of 3-Chloro-6-(piperazin-1-yl)pyridazine within the cell . These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biological effects.
Eigenschaften
IUPAC Name |
3-chloro-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPPQFXYIZTQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415391 | |
| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56392-83-7 | |
| Record name | 3-Chloro-6-(1-piperazinyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56392-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-6-(piperazin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-6-(1-PIPERAZINYL)PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)
![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)








